Dechloro Haloperidol Decanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dechloro Haloperidol Decanoate is a derivative of haloperidol, a well-known antipsychotic medication. This compound is primarily used in the treatment of schizophrenia and other psychotic disorders. It is a long-acting form of haloperidol, designed to be administered via intramuscular injection, providing a sustained release of the active drug over an extended period.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dechloro Haloperidol Decanoate involves the esterification of haloperidol with decanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by purification steps that may include distillation, crystallization, and filtration to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Dechloro Haloperidol Decanoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

Dechloro Haloperidol Decanoate has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.

Medicine: Investigated for its efficacy in treating various psychiatric disorders and its pharmacokinetic properties.

Industry: Utilized in the development of long-acting injectable formulations for antipsychotic medications.

Mechanism of Action

The mechanism of action of Dechloro Haloperidol Decanoate involves its antagonistic effects on dopamine receptors, particularly the D2 receptors in the brain. By blocking these receptors, the compound helps to reduce the symptoms of psychosis, such as hallucinations and delusions. The sustained release formulation ensures a steady concentration of the drug in the bloodstream, providing long-term therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Haloperidol Decanoate: The parent compound, used widely in the treatment of schizophrenia.

Fluphenazine Decanoate: Another long-acting antipsychotic with similar pharmacological properties.

Pipothiazine Palmitate: A depot antipsychotic used for maintenance therapy in psychosis.

Flupenthixol Decanoate: Known for its long-acting effects in the management of schizophrenia.

Perphenazine Enanthate: Used in the treatment of chronic psychotic disorders.

Uniqueness

Dechloro Haloperidol Decanoate is unique due to its specific chemical structure, which provides a different pharmacokinetic profile compared to other long-acting antipsychotics. Its dechloro modification may result in distinct metabolic pathways and potentially different side effect profiles, making it a valuable alternative in the therapeutic arsenal for psychotic disorders.

Biological Activity

Dechloro Haloperidol Decanoate is a long-acting injectable formulation of haloperidol, an antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders. This compound is an ester derivative formed by the condensation of haloperidol with decanoic acid, allowing for sustained release and prolonged therapeutic effects. This article explores the biological activity, pharmacokinetics, mechanism of action, and clinical implications of this compound.

Haloperidol, including its decanoate form, primarily exerts its effects through:

- Dopamine Receptor Antagonism : It acts as a potent antagonist at dopamine D2 receptors in the central nervous system (CNS), which is crucial for its antipsychotic activity. This blockade reduces dopaminergic overactivity associated with psychotic symptoms .

- Monoamine Transport Inhibition : The mechanism is further attributed to the inhibition of monoamine transporters, impacting neurotransmission in dopaminergic pathways. This leads to alterations in mood and perception .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption and Release : Following intramuscular injection, the drug is slowly released from muscle tissue into systemic circulation. The onset of action typically occurs within a few days, with peak plasma concentrations reached approximately 6 days post-injection .

- Half-Life : The estimated half-life ranges from 3 weeks to 40 days depending on various factors including dosage and individual patient metabolism .

- Steady-State Concentrations : Steady-state plasma concentrations are generally achieved after three to four doses, with levels being dose-dependent. For instance, doses ranging from 25 to 400 mg equivalents yield plasma levels between 1 to 13 ng/mL .

Clinical Efficacy

This compound has been demonstrated to be effective in managing chronic schizophrenia. Clinical studies indicate that:

- Efficacy Comparison : In studies comparing haloperidol decanoate with other antipsychotics such as fluphenazine decanoate and paliperidone palmitate, no significant differences in overall efficacy were observed .

- Patient Management : The drug's long-acting formulation allows for improved adherence to treatment regimens, reducing the frequency of administration to once every four weeks or longer depending on individual needs .

Adverse Effects

While effective, this compound is associated with several potential adverse effects:

- Extrapyramidal Symptoms (EPS) : These include parkinsonism and oculogyric crisis, which are common among patients receiving this treatment .

- Antiemetic Properties : The compound also exhibits antiemetic effects but requires careful monitoring due to its potential to exacerbate EPS .

- Contraindications : It is contraindicated in patients with severe CNS depression or known hypersensitivity to haloperidol .

Case Studies

Several case studies have highlighted the therapeutic benefits and challenges associated with this compound:

- Case Study A : A patient with chronic schizophrenia maintained stability on a regimen of haloperidol decanoate administered monthly. Plasma levels were monitored to ensure therapeutic efficacy while minimizing side effects.

- Case Study B : Another study focused on a cohort transitioning from oral haloperidol to the decanoate form. Results indicated improved adherence and reduced symptom relapse rates over a six-month period.

Summary Table of Key Findings

| Feature | Details |

|---|---|

| Active Ingredient | This compound |

| Administration Route | Intramuscular injection |

| Peak Plasma Concentration | ~6 days post-injection |

| Half-Life | Approximately 3 weeks |

| Steady-State Achieved | After 3-4 doses |

| Common Adverse Effects | Extrapyramidal symptoms, sedation |

| Contraindications | CNS depression, hypersensitivity |

Properties

IUPAC Name |

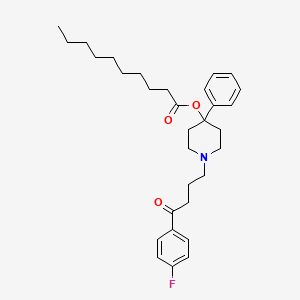

[1-[4-(4-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] decanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42FNO3/c1-2-3-4-5-6-7-11-16-30(35)36-31(27-13-9-8-10-14-27)21-24-33(25-22-31)23-12-15-29(34)26-17-19-28(32)20-18-26/h8-10,13-14,17-20H,2-7,11-12,15-16,21-25H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIPJWCZWAWKET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.